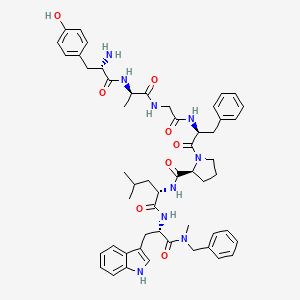

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl

説明

特性

分子式 |

C53H65N9O8 |

|---|---|

分子量 |

956.1 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H65N9O8/c1-33(2)26-43(50(67)60-45(29-38-30-55-42-19-12-11-18-40(38)42)52(69)61(4)32-37-16-9-6-10-17-37)59-51(68)46-20-13-25-62(46)53(70)44(28-35-14-7-5-8-15-35)58-47(64)31-56-48(65)34(3)57-49(66)41(54)27-36-21-23-39(63)24-22-36/h5-12,14-19,21-24,30,33-34,41,43-46,55,63H,13,20,25-29,31-32,54H2,1-4H3,(H,56,65)(H,57,66)(H,58,64)(H,59,68)(H,60,67)/t34-,41+,43+,44+,45+,46+/m1/s1 |

InChIキー |

GYOWORZEZSLHIN-NATPVWCTSA-N |

異性体SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N |

製品の起源 |

United States |

準備方法

Resin Selection and Initial Attachment

The synthesis begins with the selection of a suitable solid support. Methylbenzhydrylamine (MBHA) resin is commonly employed due to its compatibility with Boc (tert-butyloxycarbonyl) protection strategies and its stability under repeated deprotection conditions. The C-terminal residue, N-methylbenzylamine (NMe-Bzl) , is anchored to the resin via an amide bond. This linkage ensures stability during subsequent coupling and cleavage steps.

The loading capacity of MBHA resin (typically 0.7–0.8 mmol/g) directly impacts peptide yield. A two-fold excess of Boc-protected D-Ala is coupled to the resin using dicyclohexylcarbodiimide (DCC) as an activating agent in dichloromethane (DCM). This step proceeds for 2 hours at room temperature, achieving >95% coupling efficiency as verified by Kaiser testing.

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus, following standard Boc-SPPS protocols:

| Residue | Protection Groups | Coupling Reagent | Solvent System | Time (hr) |

|---|---|---|---|---|

| Trp | Boc, side-chain unprotected | HOBt/DCC | DCM/DMF (4:1) | 1.5 |

| Leu | Boc | HBTU/HOBt | NMP | 2.0 |

| Pro | Boc | DIC/HOBt | DMF | 1.0 |

| Phe | Boc | HATU/DIEA | DCM | 1.5 |

| Gly | Boc | DCC | DMF | 1.0 |

| D-Ala | Boc | HOBt/DCC | NMP/DCM (3:1) | 2.0 |

| Tyr | Boc, OH-Bzl | TBTU/HOAt | DMF | 2.5 |

Table 1: Coupling conditions for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl assembly. Data synthesized from.

Critical considerations include:

-

D-amino acid incorporation : The use of D-Ala requires stringent racemization control. Coupling at 4°C with HOBt (1-hydroxybenzotriazole) suppresses epimerization to <2%.

-

Tryptophan handling : Trp residues are susceptible to oxidation; thus, reactions are conducted under argon with 0.1% w/v ascorbic acid as an antioxidant.

-

Proline coupling : The cyclic structure of Pro necessitates extended activation times with DIC (diisopropylcarbodiimide) to achieve >90% yield.

Protection Group Strategy

Orthogonal Protection Systems

The synthesis employs a Boc/Benzyl (Bzl) protection scheme :

Side-Chain Protection Challenges

The NMe-Bzl group at the C-terminus requires selective deprotection. This is achieved through HF cleavage at 0°C with 10% anisole as a carbocation scavenger, preserving acid-labile groups. Post-cleavage, the peptide is precipitated in cold ether and extracted using acetonitrile/water (1:1), yielding 650–700 mg crude product per 1 g resin.

Purification and Characterization

Multi-Stage HPLC Purification

The crude peptide undergoes three successive HPLC steps:

-

First purification :

-

Column: Zorbax SB-C18 (250 × 21.2 mm)

-

Buffer A: 0.05 M TEAP (triethylammonium phosphate), pH 2.25

-

Buffer B: Acetonitrile

-

Gradient: 20–45% B over 60 min

-

Flow: 8 mL/min

-

Yield: ~40% recovery

-

-

Second purification :

-

Final polish :

Analytical Confirmation

-

Capillary Zone Electrophoresis (CZE) :

-

Buffer: 50 mM phosphate, pH 7.4

-

Voltage: 25 kV

-

Migration time: 14.3 min (single peak)

-

-

Mass Spectrometry :

Industrial-Scale Production Adaptations

For batch sizes >1 kg:

化学反応の分析

反応の種類

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzlは、以下のような様々な化学反応を起こす可能性があります。

酸化: チロシン残基は酸化されてジチロシンを生成します。

還元: 存在する場合は、ジスルフィド結合を還元して遊離チオールにします。

一般的な試薬と条件

これらの反応で一般的に用いられる試薬には、酸化剤 (過酸化水素など、酸化用)、還元剤 (ジチオスレイトール (DTT) など、還元用)、様々な求核剤 (置換反応用) などがあります。 これらの条件には、通常、反応の特異性と効率を確保するために、制御された温度とpHが用いられます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、行われた特定の修飾によって異なります。 例えば、チロシンの酸化はジチロシンをもたらし、ジスルフィド結合の還元は遊離チオールをもたらします .

科学的研究の応用

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzlは、科学研究において幅広い用途があります。

化学: ペプチド合成と修飾技術の研究のためのモデル化合物として用いられます。

生物学: 細胞シグナル伝達経路とタンパク質相互作用における役割について調査されています。

医学: 鎮痛作用や抗炎症作用など、潜在的な治療効果について検討されています。

作用機序

類似化合物の比較

類似化合物

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl: 構造は似ていますが、トリプトファンの窒素メチル化はありません。

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-OH: 構造は似ていますが、ベンジル基はありません。

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-OH: 構造は似ていますが、ベンジル基がなく、代わりにヒドロキシル基があります.

独自性

This compoundは、窒素メチル化されたトリプトファンとベンジル基により、安定性の向上や受容体結合親和性の変化などの特定の特性を付与しているため、ユニークです。 これらの修飾により、ペプチド-受容体相互作用の研究やペプチドベースの治療薬の開発に役立つ化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and activity data for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl and related compounds:

Key Observations

C-Terminal Modifications :

- The NMe-Bzl group in the target compound enhances µ-receptor binding and metabolic stability compared to O-Bzl or NH-Bzl derivatives . Benzyl esters (O-Bzl) are prone to hydrolysis, while benzylamides (NH-Bzl) lack the steric and electronic benefits of N-methylation.

- Substitutions like D-Trp (e.g., Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2) disrupt the peptide's compact structure, leading to a 255-fold drop in µ-receptor potency (IC50 = 2300 nM vs. 9 nM) .

Position 2 Substitutions :

- D-Ala at position 2 is critical for µ-receptor specificity. Bulkier residues like adamantane (Ada) in H-Tyr-Ada-Gly-Phe-Met-OH likely hinder receptor binding, though activity data are unavailable .

- highlights that D-configuration residues at position 2 optimize interactions with µ-receptor subsites, aligning with the target compound's design .

Conformational Stability :

- The Pro-Leu sequence at positions 5–6 induces a β-turn structure, mimicking morphine's T-shaped conformation. This folding is essential for µ-receptor activation .

Receptor Specificity :

- Compounds like H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH (Ki = 55 nM at δ-receptors) demonstrate that δ-specific ligands require hydrophilic and extended sequences, contrasting with the target compound's hydrophobic, compact design .

Research Implications and Limitations

- Gaps in Data : Activity data for C-terminal analogs (e.g., O-Bzl, NH-Bzl) are incomplete, limiting direct comparisons .

- Structural Insights : Computational modeling and NMR studies (as in ) support the target compound's conformational alignment with morphine, explaining its high potency .

- Future Directions : Testing Ada-containing analogs and exploring NMe-Bzl derivatives in other opioid peptides could refine structure-activity relationships.

Q & A

Q. How to design a pharmacokinetic study for this compound in rodent models?

- Methodological Answer :

- Dosing Routes : Compare intravenous, subcutaneous, and oral administration.

- Sampling Schedule : Collect plasma/tissue at intervals (e.g., 5 min to 24 hr post-dose).

- Analytical Method : Develop a sensitive LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Compartmental Modeling : Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate half-life, clearance, and volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。